

## Anhydrosafflor Yellow B: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth technical guide for researchers, scientists, and drug development professionals.

#### Introduction

Anhydrosafflor yellow B (AHSYB) is a quinochalcone C-glycoside, one of the primary water-soluble bioactive compounds isolated from the flowers of Carthamus tinctorius L., commonly known as safflower. Traditional Chinese medicine has long utilized safflower for its purported benefits in promoting blood circulation and resolving blood stasis. Modern pharmacological research has begun to elucidate the scientific basis for these effects, with AHSYB emerging as a compound of significant interest. This technical guide provides a comprehensive overview of the pharmacological profile of AHSYB, summarizing key findings on its mechanisms of action, therapeutic potential, and available experimental data. The information is intended to serve as a valuable resource for professionals engaged in the research and development of novel therapeutics.

#### **Pharmacological Properties**

**Anhydrosafflor yellow B** exhibits a range of pharmacological activities, with the most prominently studied being its neuroprotective, anti-inflammatory, and cardioprotective effects. It also demonstrates significant antioxidant and antiplatelet aggregation properties.

#### **Neuroprotective Effects**



AHSYB has shown considerable promise in protecting neuronal tissues from ischemic injury. Both in vitro and in vivo studies have demonstrated its ability to mitigate the damage caused by cerebral ischemia/reperfusion (I/R) injury. In experimental models, AHSYB treatment has been shown to reduce infarct volume, improve neurological function, and suppress apoptosis of neuronal cells.

#### **Anti-inflammatory and Antioxidant Activities**

The anti-inflammatory and antioxidant effects of AHSYB are central to its therapeutic potential. The compound has been observed to attenuate oxidative stress by reducing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while concurrently enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). Furthermore, in a rat model of acute permanent cerebral ischemia, AHSYB was found to mitigate inflammation in brain tissue and suppress the expression of proinflammatory cytokines like IL-6.

#### **Cardioprotective Effects**

Emerging evidence suggests that AHSYB possesses cardioprotective properties. Studies have indicated its ability to protect cardiac cells from apoptosis induced by oxygen-glucose deprivation/reoxygenation, a model for ischemic injury in the heart.

#### **Antiplatelet Aggregation**

**Anhydrosafflor yellow B** has been found to inhibit ADP-induced platelet aggregation, a key process in thrombus formation. This activity contributes to the traditional use of safflower in promoting blood circulation.

#### **Mechanism of Action: The SIRT1 Signaling Pathway**

A primary mechanism underlying the neuroprotective and antioxidant effects of **Anhydrosafflor yellow B** is the activation of the Sirtuin 1 (SIRT1) signaling pathway. SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance, apoptosis, and inflammatory responses.

AHSYB has been shown to upregulate the expression of SIRT1. This activation of SIRT1 leads to the deacetylation and subsequent activation of downstream targets, including Forkhead box



O1 (FOXO1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC- $1\alpha$ ). The activation of these transcription factors ultimately leads to a reduction in oxidative stress and the inhibition of apoptosis. This is achieved, in part, by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. The neuroprotective effects of AHSYB can be abolished by the use of a specific SIRT1 inhibitor, such as EX527, confirming the critical role of this pathway.

#### **Quantitative Data Summary**

The following tables summarize the key quantitative findings from preclinical studies on **Anhydrosafflor yellow B**.

Table 1: In Vitro Effects of **Anhydrosafflor yellow B** on Oxidative Stress Markers in Primary Hippocampal Neurons Subjected to Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

| Parameter                          | Concentration of AHSYB | Effect                     | Reference |
|------------------------------------|------------------------|----------------------------|-----------|
| Reactive Oxygen<br>Species (ROS)   | 40, 60, 80 μΜ          | Dose-dependent decrease    |           |
| Malondialdehyde<br>(MDA)           | 40, 60, 80 μΜ          | Dose-dependent<br>decrease |           |
| Superoxide Dismutase (SOD)         | 40, 60, 80 μM          | Dose-dependent increase    |           |
| Glutathione<br>Peroxidase (GSH-Px) | 40, 60, 80 μM          | Dose-dependent increase    |           |

Table 2: In Vitro Effects of **Anhydrosafflor yellow B** on Apoptosis-Related Protein Expression in Primary Hippocampal Neurons Subjected to OGD/R

| Protein | Concentration of AHSYB | Effect   | Reference |
|---------|------------------------|----------|-----------|
| Bax     | Not specified          | Decrease |           |
| Bcl-2   | Not specified          | Increase |           |



Table 3: In Vivo Effects of **Anhydrosafflor yellow B** in a Rat Model of Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)

| Parameter                     | Dosage of AHSYB      | Effect                     | Reference |
|-------------------------------|----------------------|----------------------------|-----------|
| Neurological Deficit<br>Score | 2, 4, 8 mg/kg (i.v.) | Dose-dependent<br>decrease |           |
| Infarct Volume                | 1.75, 3.5, 7 mg/kg   | Dose-dependent<br>decrease |           |
| ROS (serum)                   | 2, 4, 8 mg/kg (i.v.) | Dose-dependent decrease    |           |
| MDA (serum)                   | 2, 4, 8 mg/kg (i.v.) | Dose-dependent decrease    |           |
| SOD (serum)                   | 2, 4, 8 mg/kg (i.v.) | Dose-dependent increase    | -         |
| GSH-Px (serum)                | 2, 4, 8 mg/kg (i.v.) | Dose-dependent increase    |           |
| TNF-α mRNA (brain)            | 7 mg/kg              | Decrease                   | -         |
| IL-6 mRNA (brain)             | 7 mg/kg              | Decrease                   | -         |
| TNF-α protein (serum)         | 7 mg/kg              | Decrease                   | -         |
| IL-6 protein (serum)          | 7 mg/kg              | Decrease                   |           |

# Experimental Protocols In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

This model simulates ischemic conditions in a cell culture setting.

 Cell Culture: Primary hippocampal neurons are cultured in a suitable medium and environment.



- OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 2 hours).
- Reoxygenation: The glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a period of reoxygenation (e.g., 24 hours).
- AHSYB Treatment: Anhydrosafflor yellow B is added to the culture medium at various concentrations during the reoxygenation phase.
- Assessment: Cell viability, markers of oxidative stress (ROS, MDA, SOD, GSH-Px), and apoptosis (e.g., Hoechst staining, Bax/Bcl-2 expression) are measured using appropriate assays.

## In Vivo Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model

This is a widely used animal model for focal cerebral ischemia.

- Animal Model: Adult male Sprague-Dawley rats are typically used.
- Anesthesia: The animals are anesthetized using an appropriate anesthetic agent.
- Surgical Procedure: The common carotid artery, external carotid artery, and internal carotid
  artery are exposed. A nylon monofilament is inserted into the internal carotid artery to
  occlude the origin of the middle cerebral artery.
- Reperfusion: After a defined period of occlusion (e.g., 2 hours), the monofilament is withdrawn to allow for reperfusion.
- AHSYB Administration: Anhydrosafflor yellow B is administered, typically via intravenous injection, at various doses.
- Evaluation: Neurological deficit scores are assessed, and at the end of the experiment, brain tissue is collected to measure infarct volume (e.g., using TTC staining) and for biochemical and molecular analyses (e.g., ELISA, Western blot, RT-PCR).



#### **Visualizations**





Click to download full resolution via product page







 To cite this document: BenchChem. [Anhydrosafflor Yellow B: A Comprehensive Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15624003#anhydrosafflor-yellow-b-pharmacological-profile-overview]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com